H-Asp(OBzl)-OH
Overview
Description
H-Asp(OBzl)-OH, also known as (S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid. This compound is characterized by the presence of a benzyl ester group attached to the carboxyl group of aspartic acid. It is commonly used in peptide synthesis and has various applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(OBzl)-OH typically involves the protection of the carboxyl group of aspartic acid with a benzyl group. One common method is the esterification of aspartic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
H-Asp(OBzl)-OH undergoes various chemical reactions, including:
Hydrolysis: The benzyl ester group can be hydrolyzed to yield aspartic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the benzyl ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Hydrolysis: Aspartic acid is the major product formed from the hydrolysis of this compound.
Substitution: Various substituted derivatives of aspartic acid can be formed depending on the nucleophile used.
Scientific Research Applications
H-Asp(OBzl)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for the synthesis of various bioactive compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of H-Asp(OBzl)-OH is primarily related to its role as a protected amino acid derivative. In peptide synthesis, the benzyl ester group protects the carboxyl group from unwanted reactions, allowing for selective reactions at other functional groups. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
H-Asp(OMe)-OH: This compound has a methyl ester group instead of a benzyl ester group.
H-Glu(OBzl)-OH: Similar to H-Asp(OBzl)-OH but derived from glutamic acid.
H-Asn(OBzl)-OH: An asparagine derivative with a benzyl ester group.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other protected amino acid derivatives. The benzyl ester group offers a balance between stability and ease of removal, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGALFAWDSNRXJK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25248-99-1 | |
Record name | Poly(β-benzyl L-aspartate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25248-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101347319 | |
Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-63-1, 25248-99-1 | |
Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Benzyl aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly-beta-benzyl-aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl hydrogen β-L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-BENZYL ASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9URQ9GF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dipeptide formation during the synthesis of Z-Asp(OBzl)-OH from H-Asp(OBzl)-OH?
A1: The formation of Z-Asp(OBzl)-Asp(OBzl)-OH as a side product during the synthesis of Z-Asp(OBzl)-OH from this compound is significant for several reasons []:
- Purity: The presence of the dipeptide impacts the purity of the desired product, Z-Asp(OBzl)-OH. This is particularly important as both compounds exhibit similar melting points, optical rotation values, and thin-layer chromatography (TLC) Rf values [], making separation and purification challenging.
- Yield: The formation of the dipeptide reduces the yield of the target compound, Z-Asp(OBzl)-OH. The study reported varying degrees of dipeptide formation depending on the base used (NaHCO3 or Na2CO3), highlighting the influence of reaction conditions on the extent of this side reaction [].
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